![molecular formula C4H2BrFN2 B2599426 4-Bromo-6-fluoropyrimidine CAS No. 1209458-29-6](/img/structure/B2599426.png)
4-Bromo-6-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluoropyrimidine is a chemical compound with the molecular formula C4H2BrFN2 . It has an average mass of 176.975 Da and a monoisotopic mass of 175.938538 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-fluoropyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic ring system, substituted at the 4th position by a bromine atom and at the 6th position by a fluorine atom .Physical And Chemical Properties Analysis
4-Bromo-6-fluoropyrimidine is a solid powder at room temperature .Scientific Research Applications
Organic Synthesis and Cross-Coupling Reactions
Organic chemists employ 4-bromo-6-fluoropyrimidine in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow the construction of complex organic molecules by connecting different fragments. The resulting products find applications in diverse fields, including materials science and natural product synthesis.
For more technical information, you can refer to the Sigma-Aldrich product page . Additionally, studies related to fluoropyrimidines and their cardiotoxicity profiles are available in the literature . If you’re interested in the synthesis of fluorinated pyridines, you can explore relevant research .
Safety and Hazards
The safety information for 4-Bromo-6-fluoropyrimidine indicates that it is classified under GHS07, with a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
Mechanism of Action
4-Bromo-6-fluoropyrimidine: primarily targets specific cellular components or enzymes. One of its key targets is thymidylate synthase (TS). Thymidylate synthase is an essential enzyme involved in DNA biosynthesis. By inhibiting TS, 4-Bromo-6-fluoropyrimidine disrupts the production of thymidine nucleotides required for DNA replication and repair.
Action Environment
Environmental factors influence 4-Bromo-6-fluoropyrimidine’s efficacy and stability:
- Optimal pH affects its solubility and bioavailability. Stability may vary under different temperature conditions. Oxygen availability impacts drug metabolism.
properties
IUPAC Name |
4-bromo-6-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-2-7-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEOWKUJSOSABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1209458-29-6 |
Source
|
Record name | 4-bromo-6-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.